molecular formula C15H14O2 B8765810 (2-Methoxy-5-methylphenyl)(phenyl)methanone CAS No. 4072-13-3

(2-Methoxy-5-methylphenyl)(phenyl)methanone

Cat. No. B8765810
Key on ui cas rn: 4072-13-3
M. Wt: 226.27 g/mol
InChI Key: ZSTOXXBHUBYMMY-UHFFFAOYSA-N
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Patent
US07473805B2

Procedure details

SnCl4 (47.5 ml, 0.41 mol) was added dropwise to a mixture of 4-methylanisol (100 g, 0.82 mol) and benzoyl (95.15 ml, 0.82 mol) in 500 ml of CH2Cl2 at 0° C. Once the addition is complete, it was allowed to react for 3-4 hours, allowing the mixture to reach room temperature. Once the reaction concluded, the mixture was cooled at 0° C., hydrolyzed with a mixture of concentrated HCl (41 ml) in H2O (376 ml), washed with 2×50 ml of NaOH (10%), dried and evaporated to give 140 g (78%) of the title compound in crystalline solid form.
Name
SnCl4
Quantity
47.5 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
Quantity
376 mL
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
Cl[Sn](Cl)(Cl)Cl.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.Cl.[OH2:16]>C(Cl)Cl>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([CH3:6])=[CH:8][C:9]=1[C:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:16]

Inputs

Step One
Name
SnCl4
Quantity
47.5 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
100 g
Type
reactant
Smiles
CC1=CC=C(C=C1)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
Cl
Name
Quantity
376 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
to react for 3-4 hours
Duration
3.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
WASH
Type
WASH
Details
washed with 2×50 ml of NaOH (10%)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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